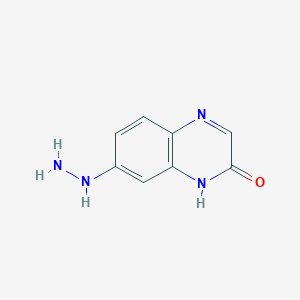

7-Hydrazinyl-1,2-dihydroquinoxalin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

7-hydrazinyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C8H8N4O/c9-12-5-1-2-6-7(3-5)11-8(13)4-10-6/h1-4,12H,9H2,(H,11,13) |

InChI Key |

BEHAYEZDHZISCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NN)NC(=O)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hydrazinyl 1,2 Dihydroquinoxalin 2 One and Its Analogues

Precursor Synthesis: 1,2-Dihydroquinoxalin-2-one Derivatives

The foundational step in the synthesis of 7-hydrazinyl-1,2-dihydroquinoxalin-2-one is the creation of a suitably functionalized 1,2-dihydroquinoxalin-2-one nucleus. This typically involves the condensation of a substituted o-phenylenediamine (B120857) with an appropriate α-keto acid or its equivalent, followed by strategic introduction of a functional group at the C-7 position that can later be converted to a hydrazinyl group.

Condensation Reactions for Quinoxalinone Ring Formation

The formation of the quinoxalinone ring is most commonly achieved through the condensation of an o-phenylenediamine with an α-keto acid or ester. For the synthesis of the target compound, a 4-substituted-1,2-phenylenediamine is often the starting material. The reaction with glyoxylic acid, for instance, leads to the formation of the quinoxalin-2-ol, the tautomeric form of 1,2-dihydroquinoxalin-2-one.

A general representation of this condensation is depicted below:

Scheme 1: General condensation reaction for the formation of the quinoxalinone ring.

| Starting Material | Reagent | Product | Reference |

| o-Phenylenediamine | Glyoxylic acid monohydrate | Quinoxalin-2-ol | |

| 4-Fluoro-1,2-phenylenediamine | Diethyl 2-oxomalonate | Ethyl 6-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate and Ethyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | nih.gov |

| 4-Chloro-1,2-phenylenediamine | Diethyl 2-oxomalonate | Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate and Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | nih.gov |

Strategic Functionalization of the Quinoxalinone Nucleus

To introduce a hydrazinyl group at the C-7 position, the quinoxalinone ring must first be functionalized at this position with a suitable precursor group, such as a nitro or a halogen.

Nitration: A common method for introducing a functional group at the C-7 position is through electrophilic nitration of the quinoxalin-2-one precursor. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity. The resulting 7-nitro-1,2-dihydroquinoxalin-2-one is a key intermediate.

| Precursor | Reagents | Product | Key Conditions |

| Quinoxalin-2-ol | Fuming nitric acid, Glacial acetic acid | 7-Nitroquinoxalin-2-ol | Room temperature |

| Quinoxalin-2-ol | Concentrated HNO₃, H₂SO₄ | 7-Nitro-1,2-dihydroquinoxalin-2-one | 0–5 °C |

Halogenation: Alternatively, a halogen atom can be introduced at the C-7 position. This is often achieved by starting with a pre-functionalized o-phenylenediamine, for example, 4-chloro-1,2-phenylenediamine, which upon condensation will yield a 7-chloro-1,2-dihydroquinoxalin-2-one derivative. nih.gov

Introduction of the Hydrazinyl Moiety at the C-7 Position

With a suitable precursor in hand, the next critical step is the introduction of the hydrazinyl group at the C-7 position. This can be accomplished through several conventional and advanced synthetic routes.

Conventional Synthetic Routes for Hydrazinyl Group Incorporation

From a Nitro Precursor: The most common route involves the reduction of the 7-nitro group to a 7-amino group, followed by diazotization and subsequent reduction to the hydrazinyl group.

Reduction of the Nitro Group: The 7-nitro-1,2-dihydroquinoxalin-2-one can be reduced to 7-amino-1,2-dihydroquinoxalin-2-one using various reducing agents, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon.

Diazotization and Reduction: The resulting 7-amino derivative is then subjected to diazotization using sodium nitrite (B80452) in an acidic medium, followed by reduction of the diazonium salt with a suitable reducing agent like tin(II) chloride to yield the desired this compound.

From a Halo Precursor: Another conventional approach is the nucleophilic aromatic substitution of a halogen atom at the C-7 position with hydrazine (B178648). A 7-halo-1,2-dihydroquinoxalin-2-one, such as the 7-chloro derivative, can be reacted with hydrazine hydrate (B1144303), often at elevated temperatures, to displace the halide and form the hydrazinyl product. The electron-withdrawing nature of the quinoxalinone ring system facilitates this substitution.

Advanced Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. While a specific microwave-assisted procedure for the synthesis of this compound is not extensively documented, the general principles can be applied. For instance, the nucleophilic aromatic substitution of a 7-halo-1,2-dihydroquinoxalin-2-one with hydrazine hydrate can likely be accelerated and performed under milder conditions using microwave irradiation. This technique has been successfully employed for the synthesis of other quinoxalinone derivatives.

Derivatization Strategies for this compound

The hydrazinyl group in this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are often pursued to explore the structure-activity relationships of these compounds in various biological contexts.

Common derivatization strategies include:

Formation of Hydrazones: The hydrazinyl group readily condenses with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This reaction is a straightforward and efficient way to introduce a variety of substituents.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylhydrazide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonohydrazide derivatives.

Cyclization Reactions: The hydrazinyl moiety can participate in cyclization reactions to form various heterocyclic rings fused to or substituted on the quinoxalinone scaffold. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings.

These derivatization strategies provide a powerful means to generate a library of this compound analogues with diverse structural features for further investigation.

Synthesis of Hydrazone Derivatives from this compound

The most direct functionalization of this compound involves the condensation of its hydrazinyl group with a variety of aldehydes and ketones to form stable hydrazone derivatives. nih.govptfarm.pl This reaction is a cornerstone for creating diverse molecular structures.

The general synthetic approach involves reacting the parent hydrazinyl quinoxalinone compound with an equimolar amount of a selected aromatic or heteroaromatic aldehyde or ketone. ptfarm.plarabjchem.org The reaction is typically carried out under reflux in a suitable solvent, most commonly ethanol. ptfarm.plarabjchem.org A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the condensation by activating the carbonyl group. arabjchem.orgnih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). ptfarm.pl Upon completion, the resulting hydrazone derivative often precipitates from the solution upon cooling and can be isolated by filtration. arabjchem.org

This methodology allows for the introduction of a wide array of substituents, depending on the choice of the carbonyl compound. For instance, various substituted aromatic aldehydes have been successfully reacted with analogous hydrazinyl quinoxalinones to produce a series of hydrazone derivatives. nih.govarabjchem.org

| Carbonyl Compound Class | Specific Example | Resulting Substituent on Hydrazone |

|---|---|---|

| Substituted Aromatic Aldehydes | p-Chlorobenzaldehyde | (4-chlorophenyl)methylene |

| p-Methoxybenzaldehyde | (4-methoxyphenyl)methylene | |

| Heterocyclic Aldehydes | Pyridine-4-carbaldehyde | Pyridin-4-ylmethylene |

| Ketones | Acetophenone | 1-phenylethylidene |

| Acetylacetone | 1-methyl-3-oxobutylidene |

Further Functionalization at the Hydrazone Linkage (e.g., Schiff Base Formation)

Hydrazones are a class of compounds containing the C=N-N linkage and are, by definition, a type of Schiff base. echemcom.comxiahepublishing.com The term "Schiff base" broadly refers to a compound containing a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. echemcom.com Therefore, the initial synthesis of hydrazones is a direct formation of a Schiff base linkage. nih.gov

However, the hydrazone structure can be further functionalized. One notable reaction is the formation of azines. Symmetrical or asymmetrical azines can be synthesized from hydrazones. researchgate.net For example, a pre-formed hydrazone can react with a different aldehyde or ketone, leading to an asymmetrical azine, which contains two different substituents attached to the C=N-N=C backbone. researchgate.net

Another pathway for further functionalization involves intramolecular cyclization of the hydrazone derivative. For instance, quinoxaline (B1680401) hydrazones derived from sugars have been shown to undergo oxidative cyclization to form fused ring systems, such as triazolo[4,3-a]quinoxalines. nih.gov This demonstrates that the hydrazone linkage can serve as a reactive intermediate for constructing more complex heterocyclic architectures.

Structural Modifications on the Quinoxalinone Ring System

Beyond the hydrazinyl group, the quinoxalinone ring itself is amenable to various structural modifications, allowing for the fine-tuning of the molecule's properties. nih.govnih.gov

N-Alkylation: The nitrogen atom at the 1-position of the quinoxalinone ring can be readily alkylated. mdpi.com This is typically achieved by reacting the quinoxalinone derivative with an alkylating agent, such as dimethyl sulphate or ethyl chloroacetate, in the presence of a base like sodium hydroxide. mdpi.com This modification introduces an alkyl or functionalized alkyl group onto the ring, altering its steric and electronic properties.

C-H Functionalization: Direct functionalization of the carbon atoms on the heterocyclic ring is a powerful strategy. nih.gov For quinoxalin-2(1H)-ones, the C3 position is a common site for such modifications, including alkylation, through various catalytic methods. nih.gov

Fused Ring Synthesis: The quinoxalinone core can be used as a building block for the synthesis of more complex, polycyclic systems. arkat-usa.org For example, (E)-3-(styryl)quinoxalin-2(1H)-ones can be treated with bromine in a solvent like DMSO to afford furo[2,3-b]-quinoxalines, effectively fusing a furan (B31954) ring onto the original quinoxalinone scaffold. arkat-usa.org Similarly, chlorination of the ring followed by reaction with nucleophiles like sodium azide (B81097) can lead to the formation of fused tetrazolo[1,5-a]quinoxaline (B8696438) systems. mdpi.com

Purification and Characterization Techniques for Novel Derivatives

The synthesis of novel derivatives of this compound necessitates rigorous purification and structural characterization to confirm the identity and purity of the final products.

Purification: Following synthesis, the crude products are typically purified using one or a combination of standard laboratory techniques.

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, DMF) and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. ptfarm.pl

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is employed. nih.gov The mixture is passed through a column packed with silica gel, and different components are eluted at different rates using an appropriate solvent system, allowing for their separation.

Characterization: The structures of the newly synthesized compounds are elucidated and confirmed using a suite of spectroscopic and analytical methods. researchgate.netjohnshopkins.edu

| Technique | Abbreviation | Information Obtained | Key Observables for Hydrazone Derivatives |

|---|---|---|---|

| Fourier-Transform Infrared Spectroscopy | FT-IR | Identifies functional groups present in the molecule. | Disappearance of N-H stretching bands of the primary -NH2 group and appearance of a C=N (imine) stretching band. nih.govnih.gov |

| Nuclear Magnetic Resonance Spectroscopy | ¹H NMR, ¹³C NMR | Provides detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. | Appearance of a characteristic singlet signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum (typically δ 8.0-9.5 ppm). nih.govmdpi.com |

| Mass Spectrometry | MS | Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. | Detection of the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized derivative. mdpi.comnih.gov |

| Elemental Analysis | CHN Analysis | Determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. | The experimentally determined percentages should be in close agreement with the calculated values for the proposed molecular formula. nih.gov |

Structure Activity Relationship Sar Studies of 7 Hydrazinyl 1,2 Dihydroquinoxalin 2 One Derivatives

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of quinoxalin-2-one derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system and its appended moieties. The electronic properties, size, and lipophilicity of these substituents can dictate the compound's potency and target selectivity.

For anticancer activity, SAR studies have revealed several key trends. In one series of quinoxaline (B1680401) derivatives, the introduction of a benzyl (B1604629) linker at the third position was found to increase activity, whereas a sulfonyl linker at the same position diminished it. mdpi.com Furthermore, the presence of a strong electron-withdrawing group, such as a nitro (NO₂) group, at the seventh position of the quinoxaline nucleus was shown to decrease anticancer activity. mdpi.com Conversely, for COX-2 inhibition, the introduction of strong electron-withdrawing groups like para-carboxyl (p-COOH) or meta-nitro (m-NO₂) on an attached aryl group enhanced the inhibitory efficiency. nih.gov Other studies have highlighted that electron-donating groups can be essential for activity against different targets. mdpi.com

In the context of antimycobacterial agents, increasing the lipophilicity of substituents on the pyrazine (B50134) portion of the quinoxaline core, such as with chloro groups or long alkylamino chains, has been shown to favor in vitro activity. nih.gov The type of substituent can also determine the spectrum of activity; for quinoxaline 1,4-dioxides, the nature of the R¹ and R² substituents dictates whether a compound will exhibit antimycobacterial or antiparasitic properties. nih.gov

These findings underscore the critical role of substituent effects. The strategic placement of electron-donating or electron-withdrawing groups, manipulation of lipophilicity, and the choice of linker moieties are all pivotal considerations in modulating the biological activity of quinoxalin-2-one derivatives.

Table 1: Influence of Substituents on the Biological Activity of Quinoxalin-2-one Derivatives

| Position/Moiety | Substituent Type | Effect on Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Position 3 | Benzyl Linker | Increase | Anticancer | mdpi.com |

| Position 3 | Sulfonyl Linker | Decrease | Anticancer | mdpi.com |

| Position 7 | Electron-withdrawing (NO₂) | Decrease | Anticancer | mdpi.com |

| Appended Aryl Group | Strong electron-withdrawing (p-COOH, m-NO₂) | Increase | COX-2 Inhibition | nih.gov |

| Appended Aryl Group | Electron-donating (3- and 4- positions) | Increase | COX-2 Inhibition | nih.gov |

| Appended Aryl Group | Halogen | Decrease | COX-2 Inhibition | nih.gov |

| Pyrazine Core | Lipophilic groups (e.g., Cl, long alkylamino) | Increase | Antimycobacterial | nih.gov |

Stereochemical Considerations and their Impact on Pharmacological Efficacy

Chirality is a fundamental property in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with biological targets, which are themselves chiral. mdpi.com Enantiomers of a chiral drug can exhibit significant differences in their pharmacological profiles, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active or even contribute to undesirable effects.

In the realm of quinoxaline derivatives, stereochemistry plays a crucial role in determining biological efficacy. Studies on steroidal quinoxalines have demonstrated that substituents on the quinoxaline ring influence their chiroptical properties. mdpi.com For instance, unsubstituted and methyl-substituted quinoxalines were observed to have a specific P helicity, while the introduction of a chloro-substituent resulted in markedly different chiroptical behavior, an effect attributed to the lone pairs of electrons on the chlorine atom. mdpi.com

This principle extends to kinase inhibition. In a series of quinoxaline derivatives targeting c-Met kinase, the R-isomer (IC₅₀ = 6 nM) was found to be 15-fold more potent than the corresponding S-isomer (IC₅₀ = 92 nM), clearly indicating that a specific stereoisomer is crucial for potent inhibitory activity. lookchem.com The development of asymmetric synthesis methods, such as asymmetric hydrogenation, has enabled the production of enantiomerically pure quinoxalinones, achieving high yields and enantiomeric excess (e.e.). acs.orgacs.org This control over stereochemistry is vital for optimizing the pharmacological efficacy and developing safer, more selective drug candidates.

Conformational Analysis and its Relevance to Receptor Binding

The biological activity of a molecule is not only dependent on its chemical structure and substituents but also on its three-dimensional shape and flexibility, known as its conformation. Conformational analysis, often aided by computational methods like molecular docking, is essential for understanding how a ligand binds to its biological target.

For quinoxalin-2-one derivatives, molecular modeling studies have provided significant insights into their interaction with various receptors. Docking studies with platelet-derived growth factor-beta receptor (PDGFβR) inhibitors identified a key molecular interaction between the substitution region of the quinoxalin-2-one derivatives and a hydrophobic pocket behind the ATP binding site. nih.gov Similarly, when targeting Apoptosis signal-regulated kinase 1 (ASK1), the amide portion of a quinoxaline ligand was found to form a crucial hydrogen bond with a valine residue (Val757) in the hinge region of the protein. This interaction helps to limit the binding conformation of the ligand and stabilize its binding mode within the active pocket. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on extensive SAR, stereochemical, and conformational studies, several key pharmacophoric features have been identified for quinoxalin-2-one derivatives, particularly those targeting protein kinases.

A general pharmacophore model for quinoxaline-based kinase inhibitors targeting the ATP binding site includes several key elements:

A Heterocyclic Moiety: The quinoxaline ring itself often serves as a core scaffold that forms one or more hydrogen bonds with the hinge region of the kinase. The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors. ekb.egnih.gov

Hydrogen Bond Donors and Acceptors: Specific groups capable of forming hydrogen bonds are crucial for anchoring the molecule in the active site. The amide carbonyl group and the nitrogen atoms of the quinoxaline ring have been identified as important hydrogen bond acceptors that interact with key amino acid residues like Valine and Lysine in the kinase domain. nih.govnih.gov

Hydrophobic Moiety: A terminal hydrophobic group is often required to occupy a hydrophobic region within the binding pocket, contributing to the binding affinity. ekb.eg

A Spacer Group: A linker or spacer is necessary to bridge the distance between the hinge-binding region and other domains, such as the DFG domain in kinases. ekb.eg

Molecular docking studies have consistently shown that quinoxaline derivatives orient themselves within the ATP binding site of kinases like VEGFR-2 to form hydrogen bonds with key residues such as ASP 1044 and GLU 883. ekb.eg The quinoxaline moiety is thus an essential pharmacophore for anticancer activity, with the primary sites for substitution being the C2, C3, C6, and C7 positions to modulate potency and selectivity. mdpi.com

Mechanistic Investigations and Molecular Interactions

Enzyme Inhibition Kinetics and Characterization

Derivatives of the hydrazinyl-quinoxalin-2-one scaffold have been identified as potent inhibitors of bacterial topoisomerase enzymes, particularly DNA gyrase. johnshopkins.edu This enzyme is crucial for bacterial survival as it manages DNA supercoiling during replication. nih.govnih.gov The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In vitro studies on S. aureus DNA gyrase have demonstrated that certain 3-hydrazinyl-quinoxalin-2(1H)-one derivatives exhibit significant inhibitory potency, with IC₅₀ values in the micromolar range, comparable to or even exceeding that of established antibiotics like Ciprofloxacin. johnshopkins.edu The variation in activity among different derivatives often relates to the nature of the substituents attached to the hydrazinyl moiety, highlighting the importance of this part of the molecule for enzyme interaction. johnshopkins.edu

Below is a summary of the DNA gyrase inhibitory activity for selected quinoxalin-2(1H)-one derivatives.

| Compound Derivative | Target Enzyme | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |

| 11b (a 3-hydrazinylidene derivative) | S. aureus DNA gyrase | 10.93 ± 1.81 | Ciprofloxacin | 26.31 ± 1.64 |

| 7 (a 3-hydrazinylidene derivative) | S. aureus DNA gyrase | 15.83 ± 1.55 | Ciprofloxacin | 26.31 ± 1.64 |

| 8a (a 3-hydrazinylidene derivative) | S. aureus DNA gyrase | 16.56 ± 1.12 | Ciprofloxacin | 26.31 ± 1.64 |

| 4a (a 3-hydrazinylidene derivative) | S. aureus DNA gyrase | 20.05 ± 1.45 | Ciprofloxacin | 26.31 ± 1.64 |

Data sourced from in vitro S. aureus DNA gyrase inhibition assays. johnshopkins.edu

Interaction with Cellular Targets (e.g., DNA, specific proteins)

The biological effects of hydrazinyl-quinoxalin-2-one derivatives are rooted in their interactions with essential cellular components, namely DNA and specific proteins.

Interaction with DNA: The planar quinoxaline (B1680401) ring system is a classic feature of DNA intercalators. researchgate.net This class of compounds can insert itself between the base pairs of the DNA double helix. This intercalation can distort the helical structure, interfering with the processes of DNA replication and transcription and ultimately leading to cellular apoptosis. researchgate.net The mechanism of action for some quinoxaline-based antibiotics is attributed to their function as bifunctional intercalating agents. researchgate.net

Interaction with Specific Proteins: Beyond direct DNA binding, these compounds target key enzymes that regulate DNA topology.

DNA Gyrase and Topoisomerase IV: As established, these bacterial enzymes are primary targets. johnshopkins.edunih.gov The inhibition of their catalytic activity is a key mechanism for the antibacterial effects of this compound class. researchgate.net These enzymes are essential for managing the topological states of DNA, and their inhibition leads to catastrophic errors during cell division. nih.govnih.gov

Topoisomerase II: In eukaryotic cells, including cancer cells, Topoisomerase II plays a similar role to bacterial gyrase. Quinoxaline derivatives have been shown to exert antiproliferative effects by targeting this enzyme. nih.gov By stabilizing the complex between Topoisomerase II and DNA, these inhibitors prevent the re-ligation of DNA strands, leading to double-strand breaks and cell death. researchgate.net

Other Protein Kinases: The broader quinoxaline scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of protein targets. These include various receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are critical in cancer cell signaling pathways. nih.gov

Pathway Analysis of Biological Effects

The interaction of hydrazinyl-quinoxalin-2-one derivatives with their molecular targets triggers a cascade of events that disrupt critical cellular pathways.

Inhibition of DNA Synthesis and Repair: By targeting DNA gyrase and topoisomerase II, these compounds directly halt DNA replication. The resulting DNA damage, such as strand breaks, activates cellular DNA damage response pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis). researchgate.net

Inhibition of RNA Synthesis: The intercalation of the quinoxaline core into DNA can also physically obstruct the progression of RNA polymerase along the DNA template, thereby inhibiting transcription and leading to a shutdown of protein synthesis. researchgate.net

Disruption of Cancer Metabolism and Angiogenesis: Some quinoxaline derivatives are implicated in the activation of hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov HIF-1α is a transcription factor that controls genes involved in angiogenesis (the formation of new blood vessels) and glucose metabolism, pathways that are essential for tumor growth and survival. nih.gov By modulating this pathway, these compounds can potentially starve tumors of their blood and energy supply.

Role of the Hydrazinyl Moiety in Ligand-Target Binding

The hydrazinyl group (-NHNH₂) is not merely a passive component of the molecule; it plays a crucial and versatile role in the interaction with biological targets.

Synthetic Handle: The hydrazinyl group is a highly reactive nucleophile, making it an excellent synthetic handle for creating diverse libraries of derivatives, such as hydrazones, pyrazoles, and triazoles. johnshopkins.edumdpi.com This chemical versatility allows for the fine-tuning of the molecule's pharmacological properties.

Hydrogen Bonding: The nitrogen atoms of the hydrazinyl moiety can act as both hydrogen bond donors and acceptors. This allows the ligand to form strong and specific hydrogen bonds with amino acid residues (such as lysine) within the active site of target enzymes, which is essential for potent inhibition. researchgate.net

Flexible Linker: When converted to a hydrazone, the C=N-NH linkage provides a flexible yet conformationally defined bridge. This flexibility can allow the molecule to adopt an optimal orientation within a binding pocket to maximize favorable interactions with the target protein. nih.gov Studies have shown that derivatives containing a hydrazone linkage exhibit superior affinity for target enzymes compared to analogs that lack this feature. nih.gov

Pharmacophore Component: The hydrazinyl group is considered a key pharmacophoric element. Its presence is often critical for biological activity, contributing directly to the binding affinity and specificity of the molecule for its cellular target. nih.gov

Computational and Theoretical Studies on 7 Hydrazinyl 1,2 Dihydroquinoxalin 2 One

Quantum Chemical Computations (e.g., Density Functional Theory) for Structure Optimization and Electronic Properties

Quantum chemical computations, particularly Density Functional Theory (DFT), are fundamental in determining the optimized geometry and electronic characteristics of molecules. For quinoxalin-2(1H)-one derivatives, DFT calculations have been employed to understand their structural and electronic properties. ias.ac.inorientjchem.org These studies typically utilize methods like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. ias.ac.in

The optimized molecular structure provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformation. mdpi.com For 7-Hydrazinyl-1,2-dihydroquinoxalin-2-one, it is anticipated that the quinoxalinone core would be nearly planar.

Furthermore, DFT is used to calculate key electronic properties that govern a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. ias.ac.in Molecular Electrostatic Potential (MEP) maps are also generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. tandfonline.com

Table 1: Predicted Electronic Properties of Quinoxalin-2-one Derivatives based on Analogous Studies

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The hydrazinyl group is expected to influence the HOMO energy, potentially increasing the molecule's electron-donating capacity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The quinoxalinone ring system will likely be the primary contributor to the LUMO, indicating its role as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | A moderate to small energy gap may suggest potential biological activity. |

| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution. | The nitrogen atoms of the hydrazinyl group and the oxygen atom of the carbonyl group are expected to be electron-rich regions. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comijpsnonline.com This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Studies on various quinoxalin-2(1H)-one derivatives have demonstrated their potential as antimicrobial and anticancer agents through molecular docking simulations. johnshopkins.edunih.gov For instance, derivatives have been docked into the active sites of enzymes like DNA gyrase, which is a crucial bacterial enzyme, to predict their binding modes and affinities. johnshopkins.eduresearchgate.net These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. nih.gov

For this compound, it is plausible that the hydrazinyl group and the carbonyl oxygen of the quinoxalinone ring could act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with a target receptor. The aromatic rings would likely engage in hydrophobic or π-π stacking interactions.

Table 2: Potential Molecular Docking Targets for this compound Based on Analogous Compounds

| Potential Target | Therapeutic Area | Key Interactions Observed in Analogs |

|---|---|---|

| DNA Gyrase | Antibacterial | Hydrogen bonding with active site residues, π-π stacking. johnshopkins.eduresearchgate.net |

| Tyrosine Kinases | Anticancer | Interactions with the ATP-binding site, hydrogen bonds with key amino acids. |

| VEGFR-2 | Anticancer | Binding to the kinase domain, forming hydrogen bonds and hydrophobic interactions. rsc.org |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. dntb.gov.ua While specific MD simulation data for this compound is not available, studies on related quinoxaline (B1680401) derivatives have utilized this technique to assess the stability of docking poses and to understand the dynamics of the binding process. rsc.orgresearchgate.net

MD simulations can reveal how the ligand and protein adapt to each other's presence, the role of solvent molecules in the binding process, and the free energy of binding. This information is crucial for validating the results of molecular docking and for gaining a more realistic understanding of the ligand-receptor interaction. For a potential drug candidate like this compound, MD simulations would be a critical step in evaluating the stability of its complex with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.gov 2D and 3D-QSAR studies have been successfully applied to quinoxaline derivatives to predict their antitubercular and antifungal activities. researchgate.netmdpi.com These models are built using a set of compounds with known activities and a range of calculated molecular descriptors (e.g., topological, electronic, and steric properties).

The resulting QSAR models can then be used to predict the activity of new, untested compounds. For this compound, a QSAR model developed for a series of structurally similar compounds could provide an estimate of its potential biological activity. These models also offer insights into which structural features are important for activity, thereby guiding the design of more potent analogs.

In Silico ADME Prediction and Toxicity Profiling for Lead Compound Identification

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the process. tandfonline.comnih.gov Several studies on quinoxalin-2(1H)-one derivatives have included in silico ADMET predictions. johnshopkins.eduresearchgate.netrsc.orgarabjchem.orgnih.govbiointerfaceresearch.com

These predictions typically involve the calculation of various physicochemical properties such as molecular weight, logP (lipophilicity), aqueous solubility, and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's rule of five. nih.gov Furthermore, potential toxicity, such as mutagenicity and carcinogenicity, can be predicted using various computational models. For this compound, in silico ADMET profiling would be essential to assess its drug-likeness and to identify any potential liabilities before advancing to more extensive testing.

Table 3: Predicted ADMET Profile for this compound Based on General Characteristics of Analogous Compounds

| Parameter | Predicted Property | Implication for Drug Development |

|---|---|---|

| Molecular Weight | Likely to be within the acceptable range for oral bioavailability. | Good potential for oral absorption. |

| LogP | Expected to be moderate, indicating a balance between solubility and permeability. | Favorable for cell membrane permeability. |

| Hydrogen Bond Donors/Acceptors | The hydrazinyl and carbonyl groups will contribute to the hydrogen bonding capacity. | May influence solubility and receptor binding. |

| Toxicity | Predictions would be necessary to assess potential risks such as mutagenicity or hepatotoxicity. | Early identification of potential safety issues. |

Future Research Directions and Translational Opportunities

Design and Synthesis of Advanced 7-Hydrazinyl-1,2-dihydroquinoxalin-2-one Derivatives

The advancement of this compound as a therapeutic agent hinges on the strategic design and synthesis of novel derivatives. The core structure is amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological properties.

Future synthetic strategies will likely focus on several key areas:

Modification of the Hydrazinyl Group: The hydrazinyl moiety is a prime site for derivatization. It can be reacted with various aldehydes, ketones, and anhydrides to form hydrazones or other complex structures. For instance, reacting a related 3-hydrazinylquinoxaline derivative with succinic anhydride (B1165640) has been shown to yield a 4-(2-(7-(morpholinosulfonyl)-3-oxo-3,4-dihydroquinoxalin-2-yl)hydrazinyl)-4-oxobutanoic acid product. arabjchem.org This approach allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Substitution on the Quinoxalinone Ring: The aromatic portion of the quinoxalinone ring can be substituted with various groups (e.g., fluoro, bromo, trifluoromethyl) to modulate electronic properties, lipophilicity, and metabolic stability. A novel synthesis protocol has been developed that facilitates the creation of a wide range of 3-chloroquinoxalin-2(1H)-ones from quinoxaline-2,3(1H,4H)-diones, which serve as key intermediates for further modification. nih.gov

N1-Alkylation: The nitrogen at the 1-position of the quinoxalinone ring can be alkylated to introduce different side chains. Adding an N1-acetic acid head group, for example, has proven effective in developing potent inhibitors of aldose reductase. nih.gov

These synthetic efforts aim to build a diverse library of compounds for comprehensive biological screening. tandfonline.com The goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Exploration of Novel Biological Targets

While initial research may point towards a specific activity, the quinoxaline (B1680401) scaffold is known for its broad spectrum of biological effects, suggesting that this compound derivatives could interact with multiple, potentially novel, biological targets. ontosight.ainih.govnih.gov

Future research should prioritize screening derivative libraries against a wide array of enzymes and receptors to uncover new mechanisms of action. Promising areas for exploration, based on activities observed in related quinoxaline compounds, include:

Kinase Inhibition: Various quinoxaline derivatives have been identified as potent inhibitors of kinases crucial to cancer progression, such as c-Met kinase, Apoptosis signal-regulating kinase 1 (ASK1), and Epidermal Growth Factor Receptor (EGFR). nih.govlookchem.comnih.gov A screening of novel this compound analogues against a panel of cancer-related kinases could identify new anticancer agents. lookchem.comnih.gov

Enzyme Inhibition in Metabolic Diseases: Quinoxalinone-based compounds have demonstrated potent, nanomolar inhibition of enzymes like aldose reductase and α-glucosidase, which are implicated in diabetes and its complications. nih.govtandfonline.com This suggests a therapeutic potential for derivatives in managing metabolic disorders.

Antiviral Targets: The quinoxaline scaffold is known to be a constituent of compounds that can inhibit viral enzymes like HIV reverse transcriptase. researchgate.net Systematic screening could reveal derivatives with activity against a range of viral targets.

The following table summarizes the inhibitory activities of various quinoxalinone derivatives against different biological targets, highlighting the scaffold's versatility.

| Compound Class | Target Enzyme | IC₅₀ Values | Potential Application |

| Quinoxalinone Sulfonohydrazides | sPLA2(IIA) | 0.0475 µM | Anti-inflammatory |

| Quinoxalinone Sulfonohydrazides | α-glucosidase | 0.0953 µM | Type II Diabetes |

| Quinoxalinone-based inhibitors | Aldose Reductase | 11.4 to 74.8 nM | Diabetes Complications |

| R-isomer Quinoxaline Derivative | c-Met Kinase | 6 nM | Cancer |

| Quinoxaline Carboxamide | ASK1 | Not specified | Inflammatory Diseases |

This table presents data from various quinoxalinone derivatives to illustrate the potential targets for analogues of this compound. nih.govtandfonline.comlookchem.com

Furthermore, the application of artificial intelligence and predictive software can be used to forecast potential molecular targets for newly synthesized derivatives, guiding experimental screening efforts more efficiently. johnshopkins.edu

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a promising approach to develop multi-target agents with potentially enhanced efficacy or novel mechanisms of action. The this compound scaffold is an excellent candidate for this approach.

Future research can focus on creating hybrid molecules by linking the quinoxalinone core to other biologically active heterocycles. Examples from related research include:

Quinoxaline-Oxadiazole Hybrids: A library of 25 novel 1,3,4-oxadiazole-quinoxalines was synthesized and showed antitumor activity. mdpi.comnih.gov Certain compounds from this series were cytotoxic against several cancer cell lines, including leukemia, CNS, ovarian, and breast cancer, with GI₅₀ values as low as 1.85 μM against MCF7 breast cancer cells. mdpi.comnih.gov

Quinoxaline-Triazole Hybrids: The hybridization of quinoxaline with a triazole moiety has yielded potent anticancer agents. nih.govacs.org A series of N¹-substituted quinoxaline-triazole hybrids demonstrated remarkable cytotoxicity against HCT-116 colorectal cancer cells, with IC₅₀ values in the range of 0.05–0.07 μM. nih.govacs.org These hybrids were found to modulate signaling pathways involving HIF-1α and VEGF. nih.gov

Quinoxaline-Aminoimidazole Hybrids: Schiff bases linking quinoxaline to 2-aminoimidazole have shown potent antiproliferative activity against SKOV3 and HCT-116 cancer cell lines. researchgate.net

By applying these principles, the hydrazinyl group of this compound could be used as a linker to attach other pharmacophores, creating novel hybrid compounds with dual or synergistic modes of action.

Application of Chemoinformatics and Artificial Intelligence in Derivative Discovery

Modern drug discovery can be significantly accelerated by integrating chemoinformatics and artificial intelligence (AI). nih.govmdpi.com These computational tools can rationalize the design of new derivatives, predict their biological activities, and optimize their pharmacokinetic properties, thereby reducing the time and cost associated with laboratory experiments. nih.gov

Future discovery efforts for this compound derivatives should incorporate:

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. Docking studies have been successfully used to understand the binding modes of quinoxaline derivatives to targets like the EGFR receptor and VEGFR-2, supporting biological results. nih.govnih.gov This can guide the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can predict the activity of virtual compounds before synthesis, prioritizing the most promising candidates.

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new molecules. nih.gov Early prediction of properties like Caco-2 permeability, hepatotoxicity, and drug-likeness (e.g., Lipinski's rule of five) can help eliminate compounds with undesirable characteristics at an early stage. nih.gov

AI and Machine Learning: AI algorithms can analyze vast datasets to identify novel chemical scaffolds, predict biological targets, and even propose synthetic routes. johnshopkins.edumdpi.com AI-driven approaches offer the potential to explore chemical space more broadly and identify non-obvious candidates for lead generation. nih.gov

By combining these computational approaches, researchers can create a more rational, data-driven design-make-test-analyze cycle for discovering advanced this compound derivatives. nih.gov

Preclinical Development and Lead Optimization Strategies

Once a promising derivative (a "lead compound") is identified, it must undergo rigorous lead optimization and preclinical development before it can be considered for clinical trials. creative-biostructure.com This phase aims to refine the molecule's properties to ensure it is safe, effective, and possesses drug-like characteristics. nuvisan.com

Key strategies for the preclinical development of this compound derivatives include:

Iterative Medicinal Chemistry: The lead compound will be systematically modified to improve key attributes. This involves an interdisciplinary effort between medicinal chemists, pharmacologists, and DMPK experts to enhance potency, selectivity, and metabolic stability while minimizing off-target effects. nuvisan.com

Comprehensive ADME Profiling: The lead candidate must be evaluated through a suite of in vitro and in vivo assays. This includes determining its metabolic stability in liver microsomes and hepatocytes, plasma protein binding, and potential for drug-drug interactions through CYP enzyme inhibition or induction studies. nuvisan.com

Pharmacokinetic (PK) Studies: Evaluating the lead compound in animal models is crucial to understand how it is absorbed, distributed throughout the body, metabolized, and excreted over time. This data helps in establishing a potential dosing regimen.

Efficacy and Safety Pharmacology: The optimized lead must demonstrate significant efficacy in relevant animal disease models. nuvisan.com Safety pharmacology studies are also conducted to identify any potential adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems) before human trials can be considered. creative-biostructure.com

The goal of this stage is to select a single preclinical candidate with a well-defined efficacy and safety profile, making it suitable for Investigational New Drug (IND)-enabling studies. creative-biostructure.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydrazinyl-1,2-dihydroquinoxalin-2-one, and how do reaction conditions influence yield?

- Methodology :

- The compound can be synthesized via condensation of hydrazine derivatives with quinoxaline precursors. For example, analogous quinoxalin-2-ones are synthesized by reacting glyoxylates with diamines under reflux in ethanol, followed by hydrazine substitution .

- Yield optimization requires controlled pH (neutral to slightly acidic) and temperature (60–80°C). Side products like regioisomers (e.g., 7-methoxy derivatives) may form if reaction kinetics favor alternative pathways .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy : -NMR (DMSO-d6) confirms hydrazinyl protons at δ 6.8–7.2 ppm and quinoxaline aromatic protons at δ 7.5–8.1 ppm. IR spectroscopy verifies C=O (1650–1680 cm) and N–H (3200–3350 cm) stretches .

Q. What are the key intermolecular interactions observed in the crystal structure of quinoxaline derivatives?

- Methodology :

- X-ray diffraction (XRD) reveals C–H···O/N hydrogen bonding and π-stacking interactions. For example, in a structurally similar compound, C–H···O bonds link molecules into chains, while π-stacking stabilizes the crystal lattice along the a-axis .

Advanced Research Questions

Q. How can SHELXL refinement resolve data contradictions in crystallographic studies of this compound?

- Methodology :

- Use SHELXL’s TWIN and BASF commands to model twinning or disordered regions. For high-resolution data, anisotropic displacement parameters refine thermal motion. Hydrogen bonding networks are validated via HAREA and DFIX restraints .

- Example: Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, resolving ambiguities in hydrogen-bond donor/acceptor assignments .

Q. What mechanistic insights explain regioselectivity in hydrazine substitution reactions on quinoxaline cores?

- Methodology :

- Computational modeling (DFT, Gaussian09) identifies transition states and charge distribution. The hydrazinyl group preferentially substitutes at the 7-position due to electron-withdrawing effects from adjacent carbonyl groups, lowering activation energy by ~5 kcal/mol compared to other positions .

Q. How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

- Methodology :

- UV-Vis spectroscopy in solvents (DMSO, ethanol, water) tracks λ shifts. In DMSO, the keto form dominates (λ = 320 nm), while protic solvents stabilize enol tautomers (λ = 340 nm) via hydrogen bonding. NMR variable-temperature experiments quantify equilibrium constants .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Methodology :

- Flow chemistry : Continuous reactors reduce thermal gradients, suppressing regioisomers.

- In situ monitoring : Raman spectroscopy tracks intermediate concentrations, enabling real-time adjustment of hydrazine stoichiometry .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and XRD data regarding hydrogen bonding in hydrazinyl-quinoxaline derivatives?

- Methodology :

- Solid-state vs. solution-state : XRD detects intermolecular H-bonds (e.g., N–H···O=C), while NMR (in DMSO) may not observe these due to solvent disruption. Use cross-polarization magic-angle spinning (CP-MAS) NMR to bridge the discrepancy .

Q. Why do computational models predict different electronic spectra compared to experimental UV-Vis data?

- Resolution :

- Include solvent effects (PCM model) and excited-state calculations (TD-DFT). For example, CAM-B3LYP/6-311+G(d,p) accurately reproduces λ shifts in ethanol within ±5 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.